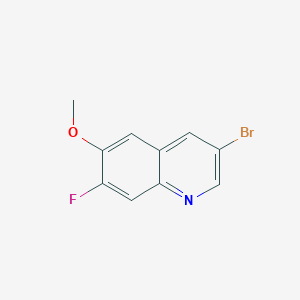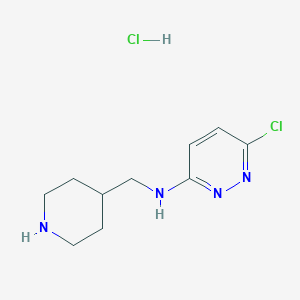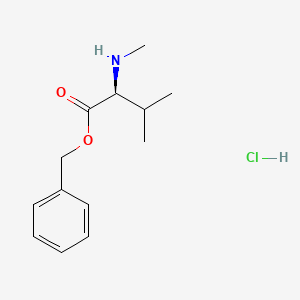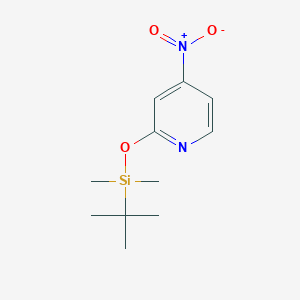
3-Amino-4-(furan-2-yl)-1-(4-methoxyphenyl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-(furan-2-yl)-1-(4-methoxyphenyl)azetidin-2-one is a synthetic organic compound that belongs to the azetidinone class Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by the presence of an amino group, a furan ring, and a methoxyphenyl group attached to the azetidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(furan-2-yl)-1-(4-methoxyphenyl)azetidin-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-2-yl and 4-methoxyphenyl precursors. These precursors are then subjected to a cyclization reaction to form the azetidinone ring. The reaction conditions often involve the use of strong bases or acids as catalysts, and the reactions are carried out under controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are meticulously controlled to minimize impurities and maximize the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(furan-2-yl)-1-(4-methoxyphenyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, often involving the amino or furan groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions result in the replacement of functional groups with new groups, leading to a variety of derivatives.
Scientific Research Applications
3-Amino-4-(furan-2-yl)-1-(4-methoxyphenyl)azetidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of new drugs with antimicrobial, anti-inflammatory, or anticancer properties.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Biological Research: The compound is used in studies investigating its effects on biological systems, including its interactions with enzymes and receptors.
Industrial Applications: It is examined for its potential use in various industrial processes, such as catalysis and the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-4-(furan-2-yl)-1-(4-methoxyphenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(thiophen-2-yl)-1-(4-methoxyphenyl)azetidin-2-one: Similar structure with a thiophene ring instead of a furan ring.
3-Amino-4-(pyridin-2-yl)-1-(4-methoxyphenyl)azetidin-2-one: Contains a pyridine ring instead of a furan ring.
3-Amino-4-(phenyl)-1-(4-methoxyphenyl)azetidin-2-one: Lacks the heterocyclic ring, having a phenyl group instead.
Uniqueness
3-Amino-4-(furan-2-yl)-1-(4-methoxyphenyl)azetidin-2-one is unique due to the presence of the furan ring, which imparts specific electronic and steric properties
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H14N2O3 |
|---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
3-amino-4-(furan-2-yl)-1-(4-methoxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C14H14N2O3/c1-18-10-6-4-9(5-7-10)16-13(12(15)14(16)17)11-3-2-8-19-11/h2-8,12-13H,15H2,1H3 |
InChI Key |
GVWWAZLCGMHVFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(C(C2=O)N)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11859333.png)
![tert-Butyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B11859335.png)





![N-(Benzo[d][1,3]dioxol-5-yl)-N-methylpyrrolidin-3-amine hydrochloride](/img/structure/B11859398.png)




![2-(Ethylthio)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11859436.png)
![4'-[(Trimethylsilyl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B11859437.png)
